molecular formula C20H24N2O2 B2530624 3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide CAS No. 1797727-20-8

3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide

Cat. No.: B2530624
CAS No.: 1797727-20-8
M. Wt: 324.424
InChI Key: VQCGKOXIQNZVPM-UHFFFAOYSA-N
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Description

3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.424. The purity is usually 95%.
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Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamides explored their synthesis and application in colorimetric sensing of fluoride ions. One derivative demonstrated significant color change upon fluoride anion exposure, indicating potential for environmental and health monitoring applications (Younes et al., 2020).

Novel Radical Transfer Reagents

Research by Bagal et al. (2006) introduced cyano(ethoxycarbonothioylthio)methyl benzoate as an efficient one-carbon radical equivalent for acyl unit introduction in olefinic substrates. This work suggests the potential utility of cyano and benzamide motifs in organic synthesis and radical chemistry (Bagal et al., 2006).

Allosteric Modulation of mGluR5

Kinney et al. (2005) discovered that 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound demonstrates in vivo activity and potential antipsychotic-like effects in rat behavioral models, highlighting the therapeutic applications of such derivatives in neuropsychiatric disorders (Kinney et al., 2005).

Synthesis of Pyrimidine Derivatives

Kohra et al. (1988) detailed the synthesis of pyrimidine derivatives through reactions involving cyano and benzamide functional groups. This research underlines the significance of these moieties in the construction of complex heterocyclic structures, which are pivotal in pharmaceutical chemistry (Kohra et al., 1988).

Properties

IUPAC Name

3-cyano-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-20(17-7-14-5-15(9-17)10-18(20)8-14)12-22-19(23)16-4-2-3-13(6-16)11-21/h2-4,6,14-15,17-18H,5,7-10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCGKOXIQNZVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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